molecular formula C10H15NO B12650871 N-(2-Ethoxyethyl)aniline CAS No. 38004-08-9

N-(2-Ethoxyethyl)aniline

Cat. No.: B12650871
CAS No.: 38004-08-9
M. Wt: 165.23 g/mol
InChI Key: JLYJJRHBGXOWSQ-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)aniline is a secondary amine derived from aniline, where one hydrogen atom on the amino group is replaced by a 2-ethoxyethyl substituent (-CH2CH2-OCH2CH3). This structure confers unique physicochemical properties, balancing moderate polarity from the ethoxy group with lipophilicity from the ethyl chain.

  • Molecular Formula: C10H15NO
  • Molecular Weight: 165.23 g/mol
  • Structure: The ethoxyethyl group enhances electron donation to the aromatic ring, influencing reactivity in electrophilic substitutions.

Properties

CAS No.

38004-08-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-(2-ethoxyethyl)aniline

InChI

InChI=1S/C10H15NO/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

JLYJJRHBGXOWSQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method to synthesize N-(2-Ethoxyethyl)aniline involves the nucleophilic substitution reaction between aniline and 2-chloroethyl ethyl ether.

    Reductive Amination: Another method involves the reductive amination of 2-ethoxyacetaldehyde with aniline.

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-Ethoxyethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological activities. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: The compound is used in the production of polymers and resins. It serves as a precursor for the synthesis of specialty chemicals used in coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)aniline and its derivatives depends on the specific application and target. In pharmacological studies, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1 summarizes key structural and molecular differences between N-(2-Ethoxyethyl)aniline and related compounds:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications
This compound C10H15NO 165.23 2-ethoxyethyl Agrochemicals, Dyes
N-(2-Methoxyethyl)aniline C9H13NO 151.21 2-methoxyethyl Intermediate chemicals
N-(2-Hydroxyethyl)aniline C8H11NO 137.18 2-hydroxyethyl Dyes (e.g., Disperse Orange 80)
N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline C11H14N2O 190.25 Cyanoethyl, hydroxyethyl Disperse Dyes (e.g., Disperse Orange 73)
N-(2-(Thiophen-2-yl)ethyl)aniline C12H13NS 203.31 Thiophen-ethyl Pharmaceuticals, Material Science

Physical Properties and Reactivity

  • Boiling Points :

    • N-(2-Hydroxyethyl)aniline: 282–287°C
    • N-Ethyl-N-(2-hydroxyethyl)aniline: 130–134°C (at 0.7 kPa)
    • This compound (inferred): Lower than hydroxyethyl derivatives due to reduced hydrogen bonding.
  • Solubility :

    • Hydroxyethyl derivatives exhibit higher water solubility due to hydrogen bonding, whereas ethoxyethyl and methoxyethyl analogs are more lipophilic .
  • Reactivity: Electron-donating substituents (e.g., ethoxy, methoxy) activate the aromatic ring for electrophilic substitution. Cyanoethyl groups (electron-withdrawing) reduce reactivity but enhance thermal stability .

Research Findings and Industrial Relevance

  • Catalytic Reactions : demonstrates that substituents on aniline derivatives influence stereochemical outcomes in asymmetric hydrosilylation, suggesting ethoxyethyl groups could modify catalytic efficiency .
  • Dye Synthesis: N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline derivatives serve as intermediates for Disperse Orange 73, underscoring the importance of substituent compatibility in dye manufacturing .
  • Herbicidal Activity : Ethoxyethyl groups in herbicides () enhance lipophilicity, improving membrane permeability in plants .

Biological Activity

N-(2-Ethoxyethyl)aniline is an organic compound classified as an aniline derivative, characterized by its unique ethoxyethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO
  • Molecular Weight : Approximately 201.69 g/mol
  • Functional Groups : Aniline and ethoxyethyl group

The presence of the ethoxyethyl group enhances the compound's solubility and reactivity, making it suitable for various biochemical applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Interactions : The compound acts as a nucleophile, participating in various biochemical pathways. It has shown potential in enzyme binding studies, suggesting a role in modulating enzymatic activities.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, although specific mechanisms and efficacy require further investigation.
  • Anticancer Potential : this compound is being explored for its anticancer properties, with studies indicating it may inhibit cell proliferation in certain cancer cell lines.

The biological effects of this compound are largely attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example:

  • It may inhibit enzymes involved in cell proliferation, which contributes to its potential anticancer effects.
  • The exact pathways and molecular targets remain under investigation, warranting further research to elucidate its mechanism of action.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of this compound:

  • Enzyme Binding Studies :
    • A study demonstrated that this compound interacts with specific enzymes, potentially altering their activity and leading to downstream biological effects.
  • Antimicrobial Activity :
    • Research indicated that derivatives of this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications to the ethoxyethyl group could enhance efficacy.
  • Cytotoxicity Assessments :
    • In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, A549). Results indicated moderate cytotoxicity with IC50 values suggesting potential for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InteractionModulates enzymatic activity
AntimicrobialExhibits varying degrees of activity
AnticancerModerate cytotoxicity against cancer cell lines

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-786
A549TBD
HeLaTBD

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